Umbralisib tosylate
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Overview
Description
Umbralisib tosylate is a kinase inhibitor used primarily in the treatment of certain types of lymphoma, including marginal zone lymphoma and follicular lymphoma . It functions by inhibiting specific enzymes, namely phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), which play crucial roles in the survival and proliferation of cancer cells .
Preparation Methods
The synthesis of umbralisib tosylate involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a series of condensation reactions involving appropriate precursors.
Introduction of fluoro and amino groups: These groups are added through nucleophilic substitution reactions.
Final tosylation: The compound is tosylated to enhance its solubility and stability.
Industrial production methods are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Umbralisib tosylate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia.
Scientific Research Applications
Umbralisib tosylate has several scientific research applications:
Chemistry: It is used as a model compound in the study of kinase inhibitors and their interactions with various enzymes.
Biology: Researchers use it to investigate the role of PI3Kδ and CK1ε in cellular processes.
Medicine: It is primarily used in clinical trials and studies focused on treating lymphomas and other cancers.
Industry: The compound’s unique properties make it valuable in the development of new therapeutic agents.
Mechanism of Action
Umbralisib tosylate exerts its effects by inhibiting the PI3Kδ and CK1ε enzymes. The inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. CK1ε inhibition affects protein translation and other cellular processes . This dual inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Umbralisib tosylate is unique due to its dual inhibition of PI3Kδ and CK1ε. Similar compounds include:
Idelalisib: A PI3Kδ inhibitor used in the treatment of chronic lymphocytic leukemia.
Duvelisib: A dual PI3Kγ and PI3Kδ inhibitor used for similar indications.
Compared to these compounds, this compound offers a broader range of inhibition, potentially leading to more effective treatment outcomes .
Properties
CAS No. |
1532533-72-4 |
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Molecular Formula |
C38H32F3N5O6S |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C31H24F3N5O3.C7H8O3S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,1-3H3,(H2,35,36,37);2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
InChI Key |
KYJWUPZPSXZEPG-NTISSMGPSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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